molecular formula C9H5ClN2O2 B1366723 2-Chloro-6-nitroquinoline CAS No. 29969-57-1

2-Chloro-6-nitroquinoline

Cat. No.: B1366723
CAS No.: 29969-57-1
M. Wt: 208.6 g/mol
InChI Key: FQYXTVZGTFWRGD-UHFFFAOYSA-N
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Description

2-Chloro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClN2O2. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the second position and a nitro group at the sixth position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and industrial processes .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-nitroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, which are crucial in the synthesis of complex organic molecules. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can lead to changes in gene expression and affect cellular metabolism, potentially leading to cell cycle arrest or apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the metabolism of certain substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and proliferation. In in vitro studies, the compound has been observed to induce oxidative stress and DNA damage over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. High doses of this compound can cause liver and kidney damage, as well as hematological changes in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound can also influence the activity of other enzymes involved in detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. The distribution of this compound within cells can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Additionally, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitroquinoline typically involves the nitration of 2-chloroquinoline. One common method includes the reaction of 2-chloroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow nitration may also be utilized to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6-nitroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-nitroquinoline is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functional groups allow for a broader range of chemical modifications compared to its analogs .

Properties

IUPAC Name

2-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXTVZGTFWRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448421
Record name 2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29969-57-1
Record name 2-Chloro-6-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29969-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-nitroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-Nitro-3,4-dihydro-1H-quinolin-2-one (12.56 g, 65.4 mmol) was suspended in toluene (200 mL), to which DDQ (15.06 g, 66.3 mmol) was added. Phosphoryl trichloride (30.5 mL, 327 mmol) was then added dropwise and the reaction mixture was then heated at 90° C. for 3 hours. It was then observed that the deep red semi-solution had become an orange free flowing suspension, which LC-MS confirmed contained desired product. The reaction mixture was then poured slowly into ice water (1 L), keeping temperature below 10° C. This solution was then neutralized to pH 7 via slow addition of 2.5M aq. sodium hydroxide, keeping temperature below 10° C. This brown suspension was then extracted with ethyl acetate. The aqueous layer was back extracted further with ethyl acetate, and the combined organic layers were washed with brine. The resulting orange/brown solution was dried over MgSO4, filtered and concentrated to afford a brown/orange solid, which was dried under high vacuum overnight. The mass of dry material (2-chloro-6-nitro-quinoline) was 7.2 g (50% yield).
Quantity
12.56 g
Type
reactant
Reaction Step One
Name
Quantity
15.06 g
Type
reactant
Reaction Step Two
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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